trans-3-hydroxy-L-proline trans-3-hydroxy-L-proline Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion.
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 4298-08-2
VCID: VC20856849
InChI: InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
SMILES: C1CNC(C1O)C(=O)O
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

trans-3-hydroxy-L-proline

CAS No.: 4298-08-2

Cat. No.: VC20856849

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

trans-3-hydroxy-L-proline - 4298-08-2

Specification

CAS No. 4298-08-2
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Standard InChI Key BJBUEDPLEOHJGE-IMJSIDKUSA-N
Isomeric SMILES C1C[NH2+][C@@H]([C@H]1O)C(=O)[O-]
SMILES C1CNC(C1O)C(=O)O
Canonical SMILES C1C[NH2+]C(C1O)C(=O)[O-]
Melting Point 235°C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Trans-3-hydroxy-L-proline (C5H9NO3) is characterized by its pyrrolidine ring structure with a carboxylic acid group and a hydroxyl group at the 3-position. The compound has a molecular weight of 131.13 g/mol and is formally known as (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid . The "trans" designation refers to the stereochemical relationship between the hydroxyl group at position 3 and the carboxylic acid function at position 2 of the pyrrolidine ring. This specific stereochemistry is crucial for its biological functions and distinguishes it from other hydroxyproline isomers.

Several synonyms are used for this compound in scientific literature, including (3S)-3-hydroxy-L-proline and trans-3-Hydroxyproline. The compound is registered with the CAS number 4298-08-2 . In databases such as PubChem, it is identified with CID 440575 and has been described as a tautomer of the trans-3-hydroxy-L-proline zwitterion .

Table 1. Chemical Identity of Trans-3-hydroxy-L-proline
Property
------------------------
Chemical Formula
Molecular Weight
IUPAC Name
CAS Number
PubChem CID
Stereochemistry

Physical and Chemical Properties

Trans-3-hydroxy-L-proline exists as a solid at room temperature. Like other amino acids, it typically exists as a zwitterion under physiological conditions, with the amino group protonated and the carboxylic acid deprotonated. The hydroxyl group at the 3-position contributes to increased hydrophilicity compared to proline, affecting its solubility and interactions with biological systems.

The compound's reactivity is influenced by its functional groups: the carboxylic acid can participate in esterification and amidation reactions, the secondary amine can undergo N-derivatization, and the hydroxyl group can be modified through various reactions including oxidation, esterification, and etherification. These chemical properties make trans-3-hydroxy-L-proline a versatile starting material for synthetic organic chemistry.

Isomers and Related Compounds

Trans-3-hydroxy-L-proline is one of several hydroxyproline isomers. The most common hydroxyproline in nature is trans-4-hydroxy-L-proline (T4LHyp), which is abundant in collagen. Other isomers include cis-3-hydroxy-L-proline (C3LHyp) and cis-4-hydroxy-L-proline . Each isomer has distinct biochemical properties and metabolic pathways.

The difference between trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline lies in the position of the hydroxyl group on the pyrrolidine ring. In mammals, proline residues in procollagen can be post-translationally hydroxylated to form either trans-4-hydroxy-L-proline or trans-3-hydroxy-L-proline . This hydroxylation plays a critical role in stabilizing the collagen triple helix structure.

Occurrence and Distribution

Presence in Proteins and Peptides

In proteins, particularly collagen, the presence of trans-3-hydroxy-L-proline results from post-translational modifications of proline residues. This hydroxylation is catalyzed by specific enzymes and occurs after protein synthesis but before the final folding of the protein.

Trans-3-hydroxy-L-proline has been detected in certain peptide antibiotics, suggesting its role in microbial defense mechanisms . The incorporation of this modified amino acid can alter the structural and functional properties of peptides, potentially enhancing their stability or biological activity.

Biological Functions

Role in Collagen Structure

While trans-4-hydroxy-L-proline is more abundant and well-studied in collagen, trans-3-hydroxy-L-proline also contributes to collagen structure and stability. Hydroxylation of proline residues in collagen is essential for the formation and stabilization of the triple helical structure characteristic of this protein.

The hydroxyl groups of hydroxyprolines, including trans-3-hydroxy-L-proline, participate in hydrogen bonding networks that stabilize the collagen triple helix. These interactions are crucial for maintaining the structural integrity of collagen, which is the most abundant protein in mammals and a major component of connective tissues.

Other Biological Activities

Beyond its structural role in collagen, trans-3-hydroxy-L-proline serves as an important metabolite in various biological systems. Its presence in peptide antibiotics suggests potential antimicrobial activities, though these functions remain to be fully elucidated.

The compound has been identified as an important chiral synthon for biologically active compounds, including cyclothialidine, mucrorin-D, telomycin, and polyhydroxylated alkaloids . These applications highlight the significance of trans-3-hydroxy-L-proline in pharmaceutical research and drug development.

Biosynthesis and Metabolism

Biosynthetic Pathways

In mammalian systems, trans-3-hydroxy-L-proline is primarily formed through post-translational modification of proline residues in proteins, particularly collagen. This hydroxylation is catalyzed by specific prolyl hydroxylase enzymes that require oxygen, Fe²⁺, ascorbate, and α-ketoglutarate as cofactors.

Free trans-3-hydroxy-L-proline can be generated through the degradation of collagen and other proteins containing this modified amino acid. The breakdown of collagen during tissue remodeling releases hydroxyproline-containing peptides that are further degraded to release free trans-3-hydroxy-L-proline.

Metabolic Pathways in Microorganisms

In microorganisms, the metabolism of trans-3-hydroxy-L-proline involves specific enzymatic pathways that have been characterized at the molecular level. The primary pathway for trans-3-hydroxy-L-proline (T3LHyp) metabolism in bacteria and archaea involves two key enzymes: T3LHyp dehydratase and Δ1-pyrroline-2-carboxylate (Pyr2C) reductase .

T3LHyp dehydratase catalyzes the dehydration of trans-3-hydroxy-L-proline to form Δ1-pyrroline-2-carboxylate (Pyr2C). This enzyme belongs to the same protein family as hydroxyproline 2-epimerase, with their different catalytic activities determined by a single amino acid substitution in the active sites .

The second step involves Pyr2C reductase, which reduces Δ1-pyrroline-2-carboxylate to L-proline. This enzyme is a novel member of the ornithine cyclodeaminase (OCD) family . Through this two-step process, microorganisms convert trans-3-hydroxy-L-proline to L-proline, which can then enter central metabolic pathways.

Table 2. Comparison of Trans-3-hydroxy-L-proline Metabolism in Different Organisms
Organism Type
----------------
Mammals
Bacteria
Archaea

Human Metabolism of Trans-3-hydroxy-L-proline

Recent research has identified a human enzyme, C14orf149, as a trans-3-hydroxy-L-proline dehydratase . This enzyme catalyzes the dehydration of trans-3-hydroxy-L-proline to form Δ1-pyrroline-2-carboxylate. The discovery of this enzyme reveals a previously unknown pathway in human metabolism for the processing of trans-3-hydroxy-L-proline .

Interestingly, a T273C mutant of human C14orf149 exhibits epimerase activity rather than dehydratase activity, highlighting the importance of specific amino acid residues in determining enzyme function . This finding provides insights into the evolution and functional diversification of enzymes involved in proline and hydroxyproline metabolism.

The identification of this metabolic pathway in humans suggests that trans-3-hydroxy-L-proline metabolism may play a more significant role in human physiology than previously recognized. Further research is needed to fully understand the physiological implications of this pathway and its potential connections to human health and disease.

Laboratory Synthesis

Synthetic Routes

Several methods have been developed for the laboratory synthesis of trans-3-hydroxy-L-proline. These synthetic approaches are important for producing the compound for research purposes and potential applications in pharmaceutical and biotechnological industries.

One approach to synthesizing trans-3-hydroxy-L-proline involves the intramolecular cyclization of an amino epoxide . This strategy relies on generating a chiral epoxide intermediate that can undergo stereoselective cyclization to form the pyrrolidine ring with the desired stereochemistry at the 3-position.

Another synthetic route starts from β-alanine, a readily available and inexpensive starting material . This approach involves a series of synthetic manipulations to introduce the hydroxyl group and form the pyrrolidine ring with the correct stereochemistry.

Sharpless Asymmetric Epoxidation Approach

A particularly effective method for synthesizing trans-3-hydroxy-L-proline utilizes Sharpless asymmetric epoxidation as a key step . This approach, developed by researchers at the Indian Institute of Science, provides a stereoselective route to trans-3-hydroxy-L-proline with good optical purity.

The synthetic route begins with β-alanine, which is transformed into an allylic alcohol through a series of reactions . The allylic alcohol then undergoes Sharpless asymmetric epoxidation to introduce the oxygen atom with the desired stereochemistry. Subsequent intramolecular cyclization and functional group manipulations lead to trans-3-hydroxy-L-proline.

This synthesis is notable for its use of a catalytic asymmetric reaction to control the stereochemistry, which is critical for obtaining the biologically relevant isomer of 3-hydroxy-L-proline. The approach offers advantages over earlier syntheses that relied on enzymatic methods or chiral pool starting materials.

Applications and Research

Current Research Directions

Current research on trans-3-hydroxy-L-proline focuses on several areas, including its role in collagen structure and function, its metabolism in various organisms, and its potential applications in medicine and biotechnology.

Studies of human trans-3-hydroxy-L-proline dehydratase (C14orf149) are revealing new aspects of hydroxyproline metabolism in humans . This research has implications for understanding collagen turnover and potentially for conditions affecting connective tissue.

Investigations into the microbial metabolism of trans-3-hydroxy-L-proline are providing insights into how different organisms process this compound and how these pathways evolved . Comparative studies between mammalian and microbial systems highlight the diversity of metabolic strategies across different domains of life.

Analytical Methods

Detection and Quantification Techniques

Various analytical techniques are employed for the detection and quantification of trans-3-hydroxy-L-proline in biological samples and synthetic preparations. These methods are essential for studying the compound's distribution, metabolism, and biological roles.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly used for separating trans-3-hydroxy-L-proline from other amino acids and related compounds. These methods often employ derivatization to enhance detection sensitivity.

Mass spectrometry is frequently coupled with chromatographic separation to provide both identification and quantification of trans-3-hydroxy-L-proline. The characteristic fragmentation pattern of the compound allows for its specific detection in complex mixtures.

Nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization of trans-3-hydroxy-L-proline and its derivatives. Both 1H and 13C NMR can provide detailed information about the stereochemistry and conformation of the compound.

Table 3. Analytical Methods for Trans-3-hydroxy-L-proline
Method
--------
HPLC
LC-MS
NMR
Enzymatic assays

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